Cas no 859850-71-8 (6-(Piperidin-1-yl)picolinaldehyde)

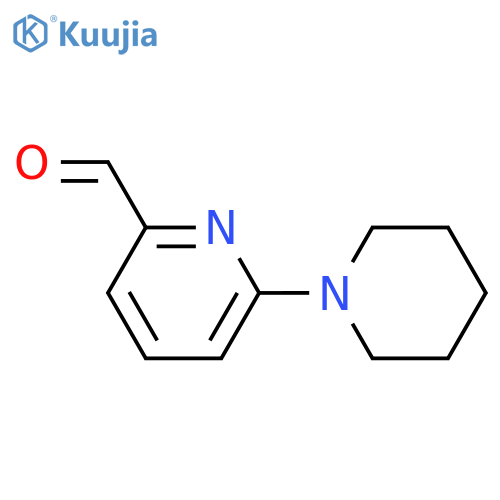

859850-71-8 structure

商品名:6-(Piperidin-1-yl)picolinaldehyde

CAS番号:859850-71-8

MF:C11H14N2O

メガワット:190.241662502289

MDL:MFCD08543443

CID:719615

PubChem ID:18525732

6-(Piperidin-1-yl)picolinaldehyde 化学的及び物理的性質

名前と識別子

-

- 6-(Piperidin-1-yl)picolinaldehyde

- 2-Pyridinecarboxaldehyde,6-(1-piperidinyl)-

- 6-(PIPERIDIN-1-YL)PYRIDINE-2-CARBOXALDEHYDE 97

- 6-piperidin-1-ylpyridine-2-carbaldehyde

- 6-piperidinopyridine-2-carbaldehyde

- 2-Formyl-6-(piperidin-1-yl)pyridine

- 6-(piperidin-1-yl)pyridine-2-carbaldehyde

- 6-piperidylpyridine-2-carbaldehyde

- 6-(1-Piperidinyl)-2-pyridinecarboxaldehyde (ACI)

- J-518992

- DTXSID40594493

- CS-0456500

- DB-010430

- AKOS006220674

- O11511

- MFCD08543443

- 6-(Piperidin-1-yl)pyridine-2-carboxaldehyde

- 6-piperidinopyridine-2-carbaldehyde, AldrichCPR

- SB41445

- CFKVMXWXARUDQI-UHFFFAOYSA-N

- DS-4606

- SCHEMBL4536227

- 859850-71-8

-

- MDL: MFCD08543443

- インチ: 1S/C11H14N2O/c14-9-10-5-4-6-11(12-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2

- InChIKey: CFKVMXWXARUDQI-UHFFFAOYSA-N

- ほほえんだ: O=CC1C=CC=C(N2CCCCC2)N=1

計算された属性

- せいみつぶんしりょう: 190.11100

- どういたいしつりょう: 190.110613074g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 190

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 33.2Ų

じっけんとくせい

- 密度みつど: 1.141

- ふってん: 344°C at 760 mmHg

- フラッシュポイント: 161.9°C

- 屈折率: 1.586

- PSA: 33.20000

- LogP: 1.94940

6-(Piperidin-1-yl)picolinaldehyde セキュリティ情報

6-(Piperidin-1-yl)picolinaldehyde 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

6-(Piperidin-1-yl)picolinaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR9657-1g |

6-(Piperidin-1-yl)pyridine-2-carboxaldehyde |

859850-71-8 | 97% | 1g |

£250.00 | 2024-05-24 | |

| abcr | AB200433-1 g |

6-Piperidinopyridine-2-carbaldehyde, 95%; . |

859850-71-8 | 95% | 1g |

€278.50 | 2022-03-25 | |

| TRC | P475485-100mg |

6-(Piperidin-1-yl)picolinaldehyde |

859850-71-8 | 100mg |

$ 250.00 | 2022-06-03 | ||

| Chemenu | CM124035-1g |

6-(piperidin-1-yl)picolinaldehyde |

859850-71-8 | 95% | 1g |

$404 | 2021-08-05 | |

| abcr | AB200433-1g |

6-Piperidinopyridine-2-carbaldehyde, 95%; . |

859850-71-8 | 95% | 1g |

€1207.50 | 2024-04-16 | |

| abcr | AB200433-250mg |

6-Piperidinopyridine-2-carbaldehyde, 95%; . |

859850-71-8 | 95% | 250mg |

€515.00 | 2024-04-16 | |

| Ambeed | A495316-1g |

6-(Piperidin-1-yl)picolinaldehyde |

859850-71-8 | 95+% | 1g |

$295.0 | 2024-04-17 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527167-1g |

6-(Piperidin-1-yl)picolinaldehyde |

859850-71-8 | 98% | 1g |

¥2779.00 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1527167-250mg |

6-(Piperidin-1-yl)picolinaldehyde |

859850-71-8 | 98% | 250mg |

¥1103.00 | 2024-07-28 | |

| Crysdot LLC | CD11042951-1g |

6-(Piperidin-1-yl)picolinaldehyde |

859850-71-8 | 95+% | 1g |

$377 | 2024-07-18 |

6-(Piperidin-1-yl)picolinaldehyde 関連文献

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

859850-71-8 (6-(Piperidin-1-yl)picolinaldehyde) 関連製品

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:859850-71-8)6-(Piperidin-1-yl)picolinaldehyde

清らかである:99%

はかる:1g

価格 ($):266.0